
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide, also known as MTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTMP is a small molecule that belongs to the class of oxalamide compounds and has shown promising results in various preclinical studies.
科学的研究の応用
Synthesis and Chemical Properties
A novel one-pot synthetic approach has been developed for the synthesis of di- and mono-oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical and new rearrangement sequences. This methodology is operationally simple, high yielding, and provides a useful formula for anthranilic acid derivatives and oxalamides, potentially encompassing compounds like N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide (V. Mamedov et al., 2016).
Pharmacokinetics and Drug Development
In the realm of drug development, the study of pharmacokinetics is crucial for understanding the behavior of compounds within biological systems. While the specific compound N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide may not be directly mentioned, research on similar compounds, such as the cytotoxic dolastatin 10 derivative TZT-1027, which inhibits microtubule assembly, provides insights into the pharmacokinetic profiles that could be relevant for the development of new therapeutics (M. D. de Jonge et al., 2005).
Molecular Interaction and Biological Effects
The study of molecular interactions and biological effects is another area where compounds like N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide could be of interest. For example, research on the amino-imino tautomerism of N-monosubstituted aminothiophenes has shown the existence of equilibrium with their imino tautomers, highlighting the dynamic nature of such compounds in biological environments (L. Brandsma et al., 1998).
特性
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12(13-6-4-3-5-7-13)18-15(20)14(19)17-10-16(21-2)8-9-22-11-16/h3-7,12H,8-11H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKPOFWHPQVMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(1-phenylethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)
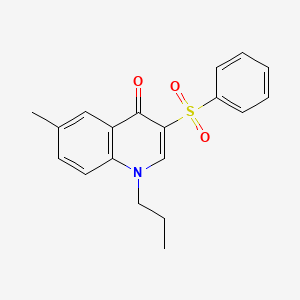

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
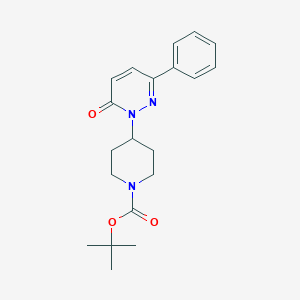
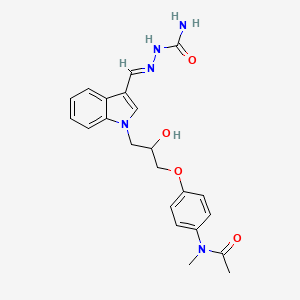
![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)


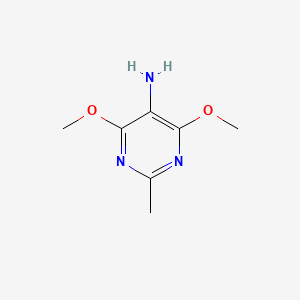
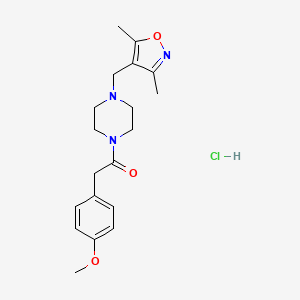
![N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/no-structure.png)